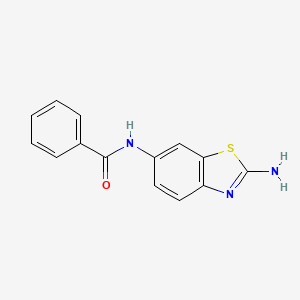![molecular formula C19H24N2O3 B2448272 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate CAS No. 1117768-50-9](/img/structure/B2448272.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound contains multiple functional groups, including an ester, a tertiary amide, and a nitrile, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate typically involves several steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with ethyl 3-phenylpropanoate under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate can be compared to other similar compounds, such as:
- 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate
- 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15(18(23)21-19(14-20)12-6-3-7-13-19)24-17(22)11-10-16-8-4-2-5-9-16/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUULIKCMTDENTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
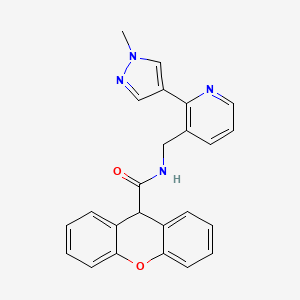
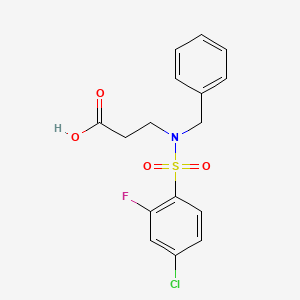
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2448198.png)
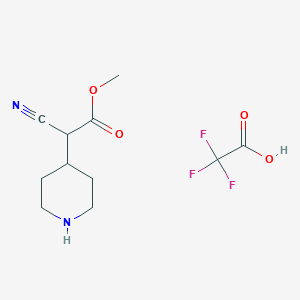
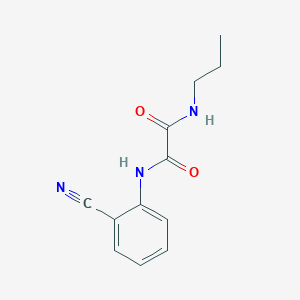
![3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2448201.png)
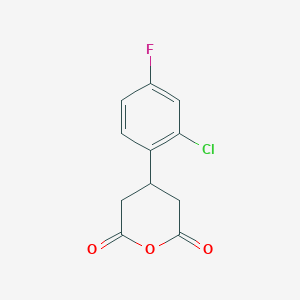
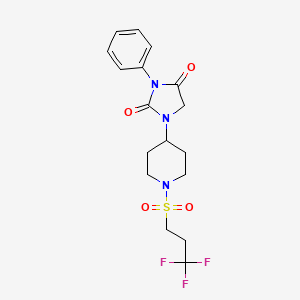
![2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride](/img/structure/B2448205.png)
![N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2448207.png)
![2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide](/img/structure/B2448208.png)
![4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2448209.png)

